molecular formula C5H7NO2S B8678207 4-Methyl-2-methylsulphinyloxazole CAS No. 62124-51-0

4-Methyl-2-methylsulphinyloxazole

Cat. No. B8678207
CAS RN: 62124-51-0
M. Wt: 145.18 g/mol
InChI Key: ONKNTGBPBLBZFN-UHFFFAOYSA-N
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Description

4-Methyl-2-methylsulphinyloxazole is a useful research compound. Its molecular formula is C5H7NO2S and its molecular weight is 145.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methyl-2-methylsulphinyloxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-2-methylsulphinyloxazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

62124-51-0

Molecular Formula

C5H7NO2S

Molecular Weight

145.18 g/mol

IUPAC Name

4-methyl-2-methylsulfinyl-1,3-oxazole

InChI

InChI=1S/C5H7NO2S/c1-4-3-8-5(6-4)9(2)7/h3H,1-2H3

InChI Key

ONKNTGBPBLBZFN-UHFFFAOYSA-N

Canonical SMILES

CC1=COC(=N1)S(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Methyl-2-methylthiooxazole (6.06 g, 0.047 m) in dry chloroform (50 ml) was cooled to 0° C. with vigorous stirring and anhydrous sodium carbonate (6.06 g, 0.057 m) added. 96% 3-Chloroperbenzoic acid (8.90 g, 0.0495 m) in dry chloroform (100 ml) was then added dropwise over 45 minutes and the mixture stirred for a further 45 minutes at 0° C. Solid sodium sulphite (2.0 g) was added and the mixture allowed to warm to room temperature. The mixture was then filtered, the filtrate evaporated and the resulting oil was distilled under vacuum to give the title compound as a colourless oil 6.48 g (95%), b.p. (airbath)76° C./0.1 mm.
Quantity
6.06 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
6.06 g
Type
reactant
Reaction Step Two
Quantity
8.9 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
2 g
Type
reactant
Reaction Step Four
Yield
95%

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